molecular formula C12H10BrNO B12897679 3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole

3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole

Cat. No.: B12897679
M. Wt: 264.12 g/mol
InChI Key: LTIGYKYTAHSIQK-NSCUHMNNSA-N
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Description

3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromophenyl and prop-1-enyl groups in this compound makes it a subject of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with propargylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-1-enyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Reduced oxazole with a saturated propyl group.

    Substitution: Substituted oxazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets can lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)propanoic acid: Another bromophenyl derivative with different functional groups.

    4-bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different overall structure.

Uniqueness

3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole is unique due to its oxazole ring and the presence of both bromophenyl and prop-1-enyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole

InChI

InChI=1S/C12H10BrNO/c1-2-3-11-8-12(14-15-11)9-4-6-10(13)7-5-9/h2-8H,1H3/b3-2+

InChI Key

LTIGYKYTAHSIQK-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=CC(=NO1)C2=CC=C(C=C2)Br

Canonical SMILES

CC=CC1=CC(=NO1)C2=CC=C(C=C2)Br

Origin of Product

United States

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